Achiral Scaffold Architecture vs. Chiral 1,4-Benzodiazepine CCK2 Antagonists
The 1,3,4-benzotriazepine scaffold, exemplified by 2,5-diphenyl substitution, is inherently achiral, in direct contrast to the chirality-dependent 1,4-benzodiazepine-based CCK2 antagonists such as L-365,260 and YF476, which require enantioselective synthesis and chiral resolution [1]. Despite the absence of stereogenic centers, 1,3,4-benzotriazepine-derived CCK2 antagonists maintain comparable nanomolar affinity for recombinant human CCK2 receptors and exhibit high selectivity over CCK1 receptors, matching the pharmacological profile of the chiral 1,4-benzodiazepine counterparts [1]. The achiral nature eliminates the need for enantiomeric purity analytics during procurement and storage, reducing quality control burden and the risk of racemization-related batch variability [2]. This structural feature is intrinsic to the 2,5-diphenyl-1H-1,3,4-benzotriazepine core and is independent of further derivatization.
| Evidence Dimension | Chirality requirement for CCK2 receptor antagonism |
|---|---|
| Target Compound Data | Achiral (0 stereogenic centers); the 2,5-diphenyl parent is topographically symmetric |
| Comparator Or Baseline | 1,4-Benzodiazepine CCK2 antagonists: L-365,260 (CAS 118101-09-0) and YF476 (CAS 155488-26-7)—both possess a chiral C3 center requiring enantioselective synthesis |
| Quantified Difference | Elimination of one chiral center; 1,3,4-benzotriazepine derivatives retain similar CCK2 affinity (nanomolar range) and >100-fold selectivity over CCK1 receptors, as reported for the elaborated series in J. Med. Chem. 2006 |
| Conditions | Radioligand binding assays using recombinant human CCK2 and CCK1 receptors expressed in CHO cells; functional antagonism confirmed in isolated perfused rat stomach bioassay (J. Med. Chem. 2006) |
Why This Matters
For procurement, the achiral scaffold eliminates the cost and analytical complexity of chiral purity verification while preserving target engagement comparable to chiral benzodiazepine competitors.
- [1] McDonald IM, et al. Novel, achiral 1,3,4-benzotriazepine analogues of 1,4-benzodiazepine-based CCK2 antagonists that display high selectivity over CCK1 receptors. J Med Chem. 2006;49(7):2253-2261. PMID: 16570921. View Source
- [2] Kaur K, Talele TT. 3D QSAR studies of 1,3,4-benzotriazepine derivatives as CCK2 receptor antagonists. J Mol Graph Model. 2008;27(4):409-420. PMID: 18774323. View Source
